molecular formula C19H12BrN3OS B2465883 (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide CAS No. 721893-73-8

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide

Cat. No. B2465883
CAS RN: 721893-73-8
M. Wt: 410.29
InChI Key: KGIARGKYOVVDMR-UHFFFAOYSA-N
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Description

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide is a compound that has been studied for its potential use in various scientific research applications. This compound is a thiazolylenamide derivative that has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide exhibits a range of biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways that are involved in cell growth and differentiation. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide in lab experiments include its high yield and purity, as well as its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide. One area of research is to further investigate its potential use in the treatment of cancer and other diseases. Another area of research is to explore its mechanism of action and potential side effects. Additionally, future research could focus on developing new derivatives of this compound that exhibit even stronger anti-cancer activity and fewer side effects.

Synthesis Methods

The synthesis of (Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide involves the reaction of 3-bromoaniline with thioamide, followed by the addition of cyanoacetic acid and phenylacetylene. The reaction is carried out in the presence of a base and a catalyst and results in the formation of the desired compound. The yield of the reaction is typically high, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-16-8-4-7-14(10-16)17-12-25-19(22-17)23-18(24)15(11-21)9-13-5-2-1-3-6-13/h1-10,12H,(H,22,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIARGKYOVVDMR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide

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